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Compound of Interest

Compound Name:
2-Ethylamino-4-methoxy-6-methyl-

1,3,5-triazine

CAS No.: 16399-10-3

Cat. No.: B099146

Get Quote

Abstract
Methoxy-s-triazines (e.g., Prometon, Terbumeton, Secbumeton) represent a distinct subclass of

triazine herbicides characterized by a methoxy (

) substitution at the 6-position. Unlike their chlorotriazine counterparts (e.g., Atrazine), methoxy-
triazines exhibit higher water solubility and unique thermal lability, posing specific challenges in
gas chromatography-mass spectrometry (GC-MS). This protocol details a validated workflow
for the extraction and quantification of methoxy-triazines, emphasizing thermal preservation
strategies and specific fragmentation logic for definitive identification.

Part 1: Chemical Basis & Analytical Challenges
The Methoxy-Triazine Stability Paradox
While structurally similar to atrazine, the electron-donating methoxy group renders the triazine

ring more basic (
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). This increases polarity, complicating liquid-liquid extraction (LLE) efficiency. More critically,
methoxy-triazines are susceptible to O-to-N alkyl migration (Chapman-like rearrangement) or
hydrolysis under high-energy thermal conditions found in standard GC inlets.

Critical Failure Mode:

Inlet Temperature > 260°C: Can induce demethylation or rearrangement, leading to peak

broadening and the formation of hydroxy-triazine artifacts (often misidentified as

metabolites).

Active Sites: Glass wool liners with exposed silanols catalyze the degradation of the methoxy

group.

Target Analytes
Analyte CAS RN Structure Key Log Kow

Prometon 1610-18-0

2,4-

bis(isopropylamino)-6-

methoxy-s-triazine

2.99

Terbumeton 33693-04-8

2-tert-butylamino-4-

ethylamino-6-

methoxy-s-triazine

3.04

Secbumeton 26259-45-0

2-sec-butylamino-4-

ethylamino-6-

methoxy-s-triazine

3.21

Part 2: Sample Preparation (Trustworthiness Pillar)
Objective: Isolate analytes from aqueous matrices while removing humic interferences without

inducing hydrolysis. Method Selection: Solid Phase Extraction (SPE) using Polymeric

Divinylbenzene-N-Vinylpyrrolidone (HLB) is superior to C18 due to the polar nature of methoxy-

triazines.

Protocol 2.1: SPE Extraction for Water Samples
Reagents: Methanol (LC-MS grade), Dichloromethane (DCM), Sodium Sulfate (anhydrous).
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Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer, 200 mg / 6 mL.

Step-by-Step Workflow:

Conditioning:

Pass 5 mL Methanol (gravity flow).

Pass 5 mL Reagent Water.[1] Do not let the cartridge dry.

Loading:

Adjust sample pH to 7.0 ± 0.5 (Methoxy-triazines hydrolyze at pH < 3).

Load 500 mL sample at 5–10 mL/min.

Washing:

Flush with 5 mL of 5% Methanol in water (removes polar interferences).

Critical Step: Dry cartridge under high vacuum for 20 minutes. Residual water causes poor

recovery in the elution step.

Elution:

Elute with 2 × 3 mL Dichloromethane (DCM).

Note: DCM is preferred over Acetone for GC-MS as it extracts less water.

Concentration:

Dry eluate over anhydrous

.[2]

Evaporate to dryness under Nitrogen at 35°C (Gentle heat prevents volatile loss).

Reconstitute in 200 µL Ethyl Acetate containing Internal Standard.
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Part 3: Instrumental Parameters (Expertise Pillar)
System: Agilent 8890 GC / 5977B MSD (or equivalent). Core Philosophy: Minimize thermal

stress while maximizing resolution of isomers.

Inlet Parameters (The "Cold" Injection)
To mitigate the thermal degradation described in Section 1.1, a Programmed Temperature

Vaporization (PTV) inlet is recommended. If unavailable, a standard Split/Splitless (S/SL) inlet

must be run at reduced temperatures.

Mode: Pulsed Splitless (Pulse pressure: 25 psi for 0.75 min).

Liner: Ultra-Inert, single taper with deactivated wool (Restek Topaz or Agilent UI).

Temperature (PTV - Recommended):

Start: 60°C (0.1 min)

Ramp: 600°C/min to 250°C

Hold: 5 min

Temperature (S/SL - Alternative): Isothermal 240°C. (Do not exceed 250°C).

Column Selection
Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, Rtx-5Amine).

Dimensions: 30 m × 0.25 mm × 0.25 µm.

Rationale: The "Amine" or "Base-deactivated" versions of these columns reduce peak tailing

caused by the basic nitrogen atoms in the triazine ring.

GC Temperature Program
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Stage Rate (°C/min) Value (°C) Hold Time (min)

Initial - 60 1.0

Ramp 1 25 160 0.0

Ramp 2 5 230 0.0

Ramp 3 20 300 3.0

Mass Spectrometry (SIM/Scan)
Operate in SIM/Scan simultaneous mode. Scan (m/z 50–450) provides library confirmation;

SIM provides sensitivity.

Fragmentation Logic: Methoxy-triazines fragment via two primary pathways:

McLafferty Rearrangement: Loss of alkene from the alkylamino side chains (e.g., loss of

from isopropyl).

Ring Cleavage: Less common in EI but possible.

Methoxy Retention: The molecular ion (

) is usually distinct, unlike hydroxyl-triazines.

Table 1: Acquisition Parameters | Target Analyte | RT (min)* | Quant Ion (

) | Qualifier 1 (

) | Qualifier 2 (

) | Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Prometon | 12.4 | 225 (

) | 168 | 210 |

and loss of isopropyl (

) | | Terbumeton | 13.1 | 225 (

) | 169 | 210 |
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and loss of t-butyl (

) | | Secbumeton | 13.4 | 225 (

) | 154 | 196 |

and sec-butyl fragmentation | | Phenanthrene-d10 (IS) | 14.2 | 188 | 189 | 160 | Stable aromatic
anchor |

*Retention times are approximate based on the program in 3.3.

Part 4: Visualization of Logic & Workflow
Experimental Workflow Diagram
This diagram illustrates the critical path, highlighting the "No-Go" zones where degradation

occurs.
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Caption: Figure 1. Optimized extraction and analysis workflow. Red nodes indicate Critical

Control Points (CCPs) for preventing moisture carryover and thermal degradation.

Fragmentation Pathway Logic
Understanding the mass spectrum is crucial for distinguishing methoxy-triazines from their

metabolites.
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Caption: Figure 2. Fragmentation pathway for Prometon. The dashed red line represents the

thermal degradation pathway to be avoided via proper inlet temperature control.

Part 5: Quality Assurance & Troubleshooting
The "Thermal Check" Standard
Before running a batch, inject a standard containing Prometon and Atrazine.

Pass Criteria: Prometon peak symmetry > 0.9 and response factor constant vs. previous

calibration.

Fail Criteria: Tailing on Prometon (indicates active sites) or appearance of a peak at

197 (Prometone, the hydroxy-degradant).

Linearity and Limits
Linear Range: 0.05 µg/L to 50 µg/L.

LOQ: Typically 0.02 µg/L (20 ppt) in SIM mode with 500:1 concentration factor.
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Troubleshooting Guide
Symptom Probable Cause Corrective Action

Peak Tailing
Active silanols in liner or

column.

Replace liner with Ultra-Inert

wool; trim column 10 cm.

Low Recovery

Cartridge dried out during

loading OR incomplete drying

before elution.

Ensure water meniscus

remains during loading;

increase vacuum dry time.

Ghost Peaks (

149)
Phthalate contamination.

Use glass/Teflon only; avoid

plastic pipette tips for DCM

steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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